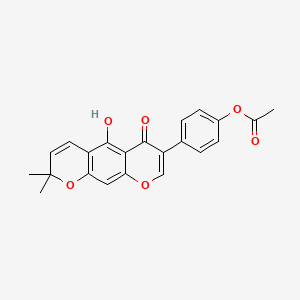

Alpinumisoflavone acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H18O6 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

[4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate |

InChI |

InChI=1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3 |

InChI Key |

UGAJYYNANGVRBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Alpinumisoflavone

A Note on Alpinumisoflavone Acetate: This technical guide focuses on the mechanism of action of alpinumisoflavone (CAS 34086-50-5), as the vast majority of published research pertains to this compound. This compound (CAS 86989-18-6) is a distinct chemical entity for which there is a significant lack of publicly available data regarding its specific biological activities and mechanisms of action.[1][2][3][4][5][6] Researchers should consider this distinction when evaluating the information presented herein.

Introduction

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid found in plants such as Derris eriocarpa and Cudrania tricuspidata.[7] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and anti-angiogenic properties.[7][8][9][10] This guide provides a detailed overview of the molecular mechanisms underlying these effects, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.

Core Mechanisms of Action

Alpinumisoflavone exerts its biological effects through the modulation of multiple key cellular signaling pathways. The primary mechanisms can be categorized into its anti-cancer and anti-inflammatory activities.

AIF's anti-neoplastic effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.

a) Induction of Apoptosis:

AIF triggers programmed cell death in various cancer cell lines. In human lung tumor cells, AIF treatment leads to an increase in the sub-G1 population and activation of caspases 3 and 7, which are key executioners of apoptosis.[11] Studies in hepatocellular carcinoma cells have shown that AIF increases the late apoptotic cell population by up to 205% and modulates the expression of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-xL and increasing the pro-apoptotic BAK.[12] In ovarian cancer cells, AIF at a concentration of 2 µM was found to increase the number of late apoptotic cells by 165-187%.[13]

b) Cell Cycle Arrest:

AIF has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in glioblastoma cells. This is accompanied by alterations in the expression of cell cycle-related proteins.[14] In ovarian cancer cells, AIF treatment also results in sub-G1 phase arrest.[14]

c) Inhibition of Angiogenesis:

AIF demonstrates potent anti-angiogenic effects by targeting key molecules in the angiogenesis signaling cascade. It has been shown to inhibit the activity of several receptor tyrosine kinases, including HER2, VEGFR-2, and EGFR.[15] In the duck chorioallantoic membrane (CAM) assay, AIF significantly inhibited the total number of branch points and the mean length of tubule complexes, with IC50 values of 14.25 µM and 3.52 µM, respectively.[15][16][17]

d) Modulation of Key Signaling Pathways in Cancer:

-

AKT/PI3K Pathway: In clear cell renal cell carcinoma (ccRCC), AIF suppresses the Akt signaling pathway. This inhibition leads to an increase in the expression of miR-101, a tumor-suppressing microRNA.[7] Similarly, in ovarian cancer cells, AIF regulates the PI3K/AKT pathway, contributing to cell death.[14]

-

MAPK Pathway: AIF has been shown to dephosphorylate both MEK and ERK in lung tumor cells, thereby inhibiting the ERK/MAPK signaling pathway which is crucial for cell survival and proliferation.[11] In endometriosis cells, AIF increased the levels of MAPK regulatory proteins.[7]

-

miR-101/RLIP76 Axis: A significant mechanism in ccRCC involves the upregulation of miR-101 by AIF. miR-101, in turn, directly targets and inhibits RLIP76 (Ral-interacting protein of 76 kDa), a protein involved in cancer cell proliferation and metastasis.[7]

AIF exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

a) Inhibition of Pro-inflammatory Cytokine and Mediator Production:

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, AIF significantly suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[18]

b) Modulation of Key Signaling Pathways in Inflammation:

-

NF-κB Pathway: AIF inhibits the nuclear factor-kappa B (NF-κB) signaling pathway. In lung tumor cells, AIF represses NF-κB-dependent transcription.[11] This inhibitory effect on NF-κB is a key mechanism for its anti-inflammatory action, as NF-κB is a central regulator of inflammatory gene expression.

-

MAPK Pathway: Similar to its role in cancer, AIF also modulates the MAPK pathway in the context of inflammation. It suppresses the activation of MAPKs in LPS-stimulated macrophages.[18]

Quantitative Data

The following tables summarize the quantitative data on the biological activities of alpinumisoflavone.

Table 1: In Vitro Cytotoxicity of Alpinumisoflavone in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time |

| MCF-7 | Breast Cancer | 3.62 µM (Doxorubicin control) | 48 h |

| Hep3B | Hepatocellular Carcinoma | > 50 µM | 48 h |

| Huh7 | Hepatocellular Carcinoma | > 50 µM | 48 h |

| ES2 | Ovarian Cancer | ~2 µM (Significant anti-proliferative effect) | 48 h |

| OV90 | Ovarian Cancer | ~2 µM (Significant anti-proliferative effect) | 48 h |

Note: Data for AIF's direct IC50 on MCF-7 was not definitively established in the cited source, with inhibition not exceeding 50%. The IC50 for the positive control doxorubicin is provided for context.[12][13][14][15]

Table 2: In Vitro Anti-Angiogenic Activity of Alpinumisoflavone

| Target/Assay | IC50 Value |

| HER2 | 2.96 µM |

| VEGFR-2 | 4.80 µM |

| MMP-9 | 23.00 µM |

| FGFR4 | 57.65 µM |

| EGFR | 92.06 µM |

| RET | > 200 µM |

| Duck CAM (Branch Points) | 14.25 µM |

| Duck CAM (Tubule Length) | 3.52 µM |

Table 3: In Vivo Anti-Cancer Activity of Alpinumisoflavone

| Xenograft Model | Cancer Type | Dosage | Duration | Effect |

| KYSE30 | Esophageal Squamous Cell Carcinoma | 50 and 100 mg/kg/day | 30 days | Reduced tumor growth |

| Eca109 | Esophageal Squamous Cell Carcinoma | 20 mg/kg/day | 30 days | Reduced tumor growth |

| HCT-116 | Colorectal Carcinoma | 25 and 50 mg/kg/day (i.p.) | 24 days | Suppressed tumor growth |

| B16-F10 | Melanoma (Metastasis Model) | 20 and 50 mg/kg/day | 24 days | Decreased pulmonary metastatic nodules |

[8]

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments cited are often proprietary to the conducting laboratories. However, this section provides an overview of the standard methodologies employed in the research on alpinumisoflavone.

This assay is used to assess the cytotoxic effects of AIF on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of AIF (and a vehicle control, typically DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is proportional to the number of viable cells.

This technique is used to detect and quantify the expression levels of specific proteins in key signaling pathways (e.g., AKT, MAPK, NF-κB).

-

Cell Lysis: Cells treated with AIF are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-ERK).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

This method is used to measure the expression levels of specific microRNAs, such as miR-101.

-

RNA Extraction: Total RNA, including small RNAs, is extracted from AIF-treated cells.

-

Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA) using a specific stem-loop primer for the target miRNA.

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR with specific primers for the miRNA of interest. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the PCR product in real-time.

-

Data Analysis: The expression level of the target miRNA is quantified relative to a reference gene (e.g., U6 snRNA).

This model is used to evaluate the anti-tumor efficacy of AIF in a living organism.

-

Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: The mice are then treated with AIF (e.g., via oral gavage or intraperitoneal injection) or a vehicle control for a specified period.

-

Tumor Measurement: Tumor volume is measured regularly throughout the experiment.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).

Signaling Pathway and Experimental Workflow Diagrams

Caption: Anti-cancer signaling pathways modulated by Alpinumisoflavone.

Caption: Anti-inflammatory signaling pathways modulated by Alpinumisoflavone.

Caption: General experimental workflow for Western Blot analysis.

References

- 1. echemi.com [echemi.com]

- 2. This compound supplier | CAS 86989-18-6 | AOBIOUS [aobious.com]

- 3. This compound | CAS:86989-18-6 | Manufacturer ChemFaces [chemfaces.com]

- 4. Alpinumisoflavone | 34086-50-5 | XA161646 | Biosynth [biosynth.com]

- 5. Alpinumisoflavone - Wikipedia [en.wikipedia.org]

- 6. CAS 34086-50-5 | Alpinumisoflavone [phytopurify.com]

- 7. researchgate.net [researchgate.net]

- 8. A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Alpinumisoflavone induces apoptosis and suppresses extracellular signal-regulated kinases/mitogen activated protein kinase and nuclear factor-κB pathways in lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpinumisoflavone Impairs Mitochondrial Respiration via Oxidative Stress and MAPK/PI3K Regulation in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alpinumisoflavone Disrupts Endoplasmic Reticulum and Mitochondria Leading to Apoptosis in Human Ovarian Cancer [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Alpinumisoflavone against cancer pro-angiogenic targets: In silico, In vitro, and In ovo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Alpinumisoflavone against cancer pro-angiogenic targets: In silico, In vitro, and In ovo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Alpinumisoflavone Acetate: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid found in several medicinal plants, including those from the Leguminosae and Moraceae families.[1][2] The addition of a prenyl group enhances its lipophilicity, which is believed to improve its affinity for cell membranes and augment its biological effects compared to non-prenylated counterparts.[2] AIF has garnered significant interest for its wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antiosteoporotic, and estrogenic/antiestrogenic activities.[1][3] This document provides a comprehensive technical overview of the biological activities of Alpinumisoflavone, with a focus on its screening, mechanisms of action, and relevant experimental protocols. While the topic specifies "Alpinumisoflavone acetate," the available body of research predominantly focuses on the parent compound, Alpinumisoflavone (AIF). The data and pathways described herein pertain to AIF.

Anticancer Activity

AIF demonstrates potent antineoplastic effects across various cancer models by suppressing proliferation, migration, and invasion while promoting apoptosis.[4] Its mechanisms are multifaceted and often target key signaling pathways involved in cancer progression.

Clear Cell Renal Cell Carcinoma (ccRCC)

In ccRCC, AIF has been shown to suppress tumor growth and metastasis.[4] The primary mechanism involves the modulation of the Akt/miR-101/RLIP76 signaling axis.[4][5] AIF treatment leads to the suppression of Akt signaling, which in turn increases the expression of the tumor-suppressor microRNA, miR-101.[5] Elevated miR-101 directly targets and inhibits RLIP76 (Ral-interacting protein of 76 kDa), a protein crucial for cancer cell proliferation and survival.[4] This cascade ultimately inhibits ccRCC cell proliferation, migration, and invasion, while promoting apoptosis.[4]

Glioblastoma Multiforme (GBM)

AIF has been shown to inhibit the proliferation of glioblastoma cells (U373 and T98G) in a time- and dose-dependent manner.[6] The mechanism centers on the activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[6] Activation of PPARγ by AIF leads to cell cycle arrest at the G0/G1 phase and induces apoptosis. The effects of AIF can be reversed by treatment with a PPARγ inhibitor, such as GW9662, confirming the central role of this pathway.[6]

Prostate Cancer (PCa)

In both androgen-sensitive (LNCaP) and castration-resistant (C4-2) prostate cancer cells, AIF effectively reduces cell viability, migration, and invasion.[7] Its action is multifocal, simultaneously targeting androgen receptor (AR) signaling and key metabolic pathways. AIF treatment substantially inhibits the expression of AR and prostate-specific antigen (PSA).[7][8] Concurrently, it downregulates fatty acid synthase (FASN) and HMG-CoA reductase (HMGCR), crucial enzymes in lipogenesis and cholesterogenesis, respectively.[7] This dual blockade of oncogenic signaling and metabolic pathways leads to reduced intracellular lipid levels and induces apoptosis via the activation of caspases.[7][8]

Quantitative Anticancer Data

The following table summarizes the quantitative data on AIF's inhibitory activities against various cancer-related targets and cell lines.

| Target / Cell Line | Activity | IC50 Value (µM) | Cancer Type | Reference |

| Kinase Inhibition | ||||

| HER2 | Inhibition | 2.96 | Breast | [9] |

| VEGFR-2 | Inhibition | 4.80 | General | [9] |

| MMP-9 | Inhibition | 23.00 | General | [9] |

| FGFR4 | Inhibition | 57.65 | General | [9] |

| EGFR | Inhibition | 92.06 | General | [9] |

| Cell Lines | ||||

| MCF-7 | Cytotoxicity | 3.62 | Breast | [9] |

| RAW264.7 | NO Production Inhibition | 15.97 | (Macrophage) | [2] |

Anti-inflammatory and Antiangiogenic Activity

AIF exhibits significant anti-inflammatory and antiangiogenic properties, which are crucial for its anticancer effects and potential in treating inflammatory diseases.

Anti-inflammatory Mechanisms

AIF's anti-inflammatory effects are mediated through the suppression of multiple pro-inflammatory signaling pathways. In models of lipopolysaccharide (LPS)-induced inflammation, AIF inhibits the production of mediators like TNF-α, IL-6, and nitric oxide (NO).[2] This is achieved by suppressing the activation of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the NLRP3 inflammasome.[2] In endometriosis models, AIF was found to inactivate AKT signaling pathways while increasing proteins related to MAPK, ER stress, and autophagy.[4]

Antiangiogenic Activity

Angiogenesis is a critical process for tumor growth and metastasis. AIF demonstrates potent antiangiogenic activity by directly inhibiting key receptor tyrosine kinases involved in this process. As detailed in the table above, AIF significantly inhibits HER2 and VEGFR-2, two of the most critical drivers of angiogenesis, with low micromolar IC50 values.[9] In an in ovo duck chorioallantoic membrane (CAM) assay, AIF was shown to inhibit the formation of new blood vessels, confirming its antiangiogenic potential.[9]

Experimental Protocols

This section outlines the general methodologies for screening the biological activities of Alpinumisoflavone.

General Experimental Workflow

The screening of AIF typically follows a workflow that progresses from in silico and in vitro assays to more complex in vivo models to validate its therapeutic potential.

Cell Viability and Proliferation Assays

-

Objective : To determine the cytotoxic or cytostatic effects of AIF on cancer cell lines.

-

Methodology (MTT/SRB Assay) :

-

Cell Seeding : Plate cells (e.g., LNCaP, C4-2, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.[8]

-

Treatment : Treat cells with a range of AIF concentrations for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

Reagent Addition :

-

For MTT : Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilizing agent (e.g., DMSO, isopropanol).

-

For SRB : Fix cells with trichloroacetic acid (TCA), wash, and stain with Sulforhodamine B (SRB) solution. Wash away unbound dye and solubilize the bound dye with a Tris-base solution.[10]

-

-

Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

-

Apoptosis Assay (Flow Cytometry)

-

Objective : To quantify the induction of apoptosis by AIF.

-

Methodology (Annexin V/PI Staining) :

-

Cell Treatment : Treat cells with AIF at various concentrations (e.g., near the IC50 value) for a specified time.

-

Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.

-

Staining : Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark.

-

Data Acquisition : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Analysis : Quantify the percentage of cells in each quadrant to determine the extent of AIF-induced apoptosis.[7]

-

Cell Migration and Invasion Assays

-

Objective : To assess the effect of AIF on the migratory and invasive potential of cancer cells.

-

Methodology (Transwell Assay) :

-

Chamber Preparation : Use Transwell inserts with an 8 µm pore size membrane. For invasion assays, coat the membrane with a layer of Matrigel.

-

Cell Seeding : Seed cancer cells, pre-treated with a non-lethal concentration of AIF, into the upper chamber in serum-free media.

-

Chemoattractant : Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation : Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Analysis : Remove non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the underside of the membrane. Count the stained cells under a microscope.[8]

-

Protein Expression Analysis (Western Blot)

-

Objective : To investigate the effect of AIF on the expression levels of key proteins in a signaling pathway.

-

Methodology :

-

Cell Lysis : Treat cells with AIF, then lyse them to extract total protein.

-

Protein Quantification : Determine protein concentration using a standard assay (e.g., BCA assay).

-

Electrophoresis : Separate protein lysates by size using SDS-PAGE.

-

Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation : Block the membrane and probe with primary antibodies specific to the target proteins (e.g., Akt, PARP, Caspase-3, AR).[7] Follow with incubation using a corresponding HRP-conjugated secondary antibody.

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.[7]

-

Conclusion

Alpinumisoflavone is a promising natural compound with a diverse range of biological activities, most notably in the fields of oncology and inflammation.[3] Its ability to modulate multiple critical signaling pathways, such as Akt, PPARγ, AR, and NF-κB, underscores its potential as a multi-target therapeutic agent. The comprehensive screening workflow, from in vitro validation to in vivo efficacy studies, is essential for fully elucidating its mechanisms and advancing its development as a potential drug candidate.[9] Further research, particularly advanced pre-clinical studies, is warranted to confirm the therapeutic potential of AIF.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alpinumisoflavone suppresses tumour growth and metastasis of clear-cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpinumisoflavone suppresses human Glioblastoma cell growth and induces cell cycle arrest through activating peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpinumisoflavone Exhibits the Therapeutic Effect on Prostate Cancer Cells by Repressing AR and Co-Targeting FASN- and HMGCR-Mediated Lipid and Cholesterol Biosynthesis [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Alpinumisoflavone against cancer pro-angiogenic targets: In silico, In vitro, and In ovo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources of Alpinumisoflavone

Introduction

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] As a dimethylpyrano derivative of genistein, its prenylated structure enhances its lipophilicity, leading to a high affinity for cell membranes and potentially enhanced biological effects compared to its non-prenylated counterparts.[1][2] Reported therapeutic potentials for AIF include anti-osteoporotic, antioxidant, anti-inflammatory, antimicrobial, anticancer, estrogenic/antiestrogenic, antidiabetic, and neuroprotective properties.[1][3] This technical guide provides a comprehensive overview of the natural sources of Alpinumisoflavone, methodologies for its extraction and isolation, and insights into its molecular mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Natural Occurrence of Alpinumisoflavone

Alpinumisoflavone is predominantly found in plants belonging to the Leguminosae (Fabaceae) and Moraceae families.[1] It was first isolated in 1971 and has since been identified in numerous medicinal plants globally.[1] A high concentration of AIF has been noted in the fully mature fruits of Cudrania tricuspidata, also known as the Mandarin Melon Berry, and it is a major constituent of Derris eriocarpa.[1][4]

Table 1: Natural Plant Sources of Alpinumisoflavone

| Family | Plant Species | Plant Part(s) | Geographical Origin (if specified) |

| Leguminosae | Derris eriocarpa F.C. How | Not specified | Guangxi and Yunnan, China |

| Leguminosae | Crotalaria bracteata | Roots and Stems | Roi-Et, Thailand |

| Leguminosae | Erythrina caffra Thunb. | Stem Bark | KwaZulu-Natal, South Africa |

| Leguminosae | Erythrina ovalifolia Roxb. | Not specified | Not specified |

| Leguminosae | Erythrina stricta Roxb. | Not specified | Not specified |

| Leguminosae | Erythrina suberosa Roxb. | Not specified | Not specified |

| Leguminosae | Erythrina variegate L. | Not specified | Not specified |

| Leguminosae | Laburnum alpinum J. Presl. | Not specified | Not specified |

| Leguminosae | Millettia thonningii (Schum. et Thonn.) Bak. | Not specified | Not specified |

| Leguminosae | Sophora moorcroftiana (Wall.) | Not specified | Not specified |

| Leguminosae | Tipuana tipu (Benth.) | Not specified | Not specified |

| Moraceae | Cudrania tricuspidata (Carr.) Bur. ex Lavallee | Fruits (Mandarin Melon Berry) | East Asia, Europe, America |

| Moraceae | Maclura pomifera | Not specified | Not specified |

| Moraceae | Chlorophora tinctoria (L.) Gaud. | Not specified | Not specified |

| Violaceae | Rinorea welwitschii | Bark | Not specified |

This table is a compilation from multiple sources.[1][3][4][5][6]

Experimental Protocols: Extraction and Isolation

The extraction and isolation of Alpinumisoflavone from plant matrices involve a series of standard phytochemical procedures. The general workflow begins with the preparation of the plant material, followed by solvent extraction, fractionation, and chromatographic purification.

General Methodology

-

Preparation of Plant Material : The selected plant parts (e.g., roots, stems, fruits) are air-dried and ground into a fine powder to increase the surface area for efficient solvent extraction.[7][8]

-

Solvent Extraction : The powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature using methods like percolation or maceration.[7][8] This initial step yields a crude extract containing a wide range of phytochemicals.

-

Solvent-Solvent Partitioning (Fractionation) : The crude methanol extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning.[8][9] The extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This process separates compounds based on their polarity, with isoflavonoids like AIF often concentrating in the ethyl acetate fraction.[8]

-

Chromatographic Purification : The bioactive fraction (e.g., ethyl acetate fraction) is subjected to various chromatographic techniques for the isolation of pure Alpinumisoflavone.

-

Column Chromatography (CC) : The fraction is often first separated using open column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol).[9]

-

Thin-Layer Chromatography (TLC) : TLC is used to monitor the separation process from the column and to identify fractions containing the target compound by comparing with a standard, if available.[7]

-

-

Final Purification & Characterization : Fractions rich in AIF are pooled and may be further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC). The final identification and structural elucidation of the isolated compound are performed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Signaling Pathways and Molecular Mechanisms

Alpinumisoflavone exerts its biological effects by modulating various cellular signaling pathways. Its anticancer properties, in particular, have been linked to the induction of apoptosis and the inhibition of key metabolic and signaling proteins.

Mechanism in Prostate Cancer

In prostate cancer (PCa) cells, Alpinumisoflavone has been shown to repress the androgen receptor (AR), a key driver of prostate cancer progression.[10] Furthermore, AIF co-targets two critical enzymes involved in cellular biosynthesis: Fatty Acid Synthase (FASN) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), which are responsible for lipid and cholesterol synthesis, respectively.[10] By inhibiting AR, FASN, and HMGCR, AIF disrupts essential biosynthetic pathways required for rapid cancer cell growth and proliferation, ultimately leading to the activation of caspase-associated apoptosis.[10]

Mechanism in Ovarian Cancer

In human ovarian cancer cells, Alpinumisoflavone has been found to induce apoptosis by disrupting the endoplasmic reticulum and mitochondria.[11] It triggers the depolarization of the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[11] This suggests that AIF's anticancer effects are multifaceted and can vary depending on the cancer type.

Alpinumisoflavone is a promising natural product with significant therapeutic potential, found across a range of plant species, particularly within the Leguminosae and Moraceae families. The established phytochemical methods for its extraction and isolation provide a clear path for obtaining this compound for further research and development. Understanding its mechanisms of action, such as the dual inhibition of critical biosynthetic pathways and AR signaling in prostate cancer, opens new avenues for designing targeted therapies. This guide serves as a foundational resource for scientists dedicated to exploring and harnessing the potential of Alpinumisoflavone in drug discovery.

References

- 1. A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Alpinumisoflavone - Wikipedia [en.wikipedia.org]

- 6. Alpinumisoflavone | C20H16O5 | CID 5490139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Alpinumisoflavone Exhibits the Therapeutic Effect on Prostate Cancer Cells by Repressing AR and Co-Targeting FASN- and HMGCR-Mediated Lipid and Cholesterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Alpinumisoflavone Acetate: A Deep Dive into its Core Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alpinumisoflavone acetate is a prenylated isoflavonoid, a class of compounds that has garnered significant attention in pharmacological research due to its diverse biological activities. While much of the existing research focuses on its parent compound, Alpinumisoflavone (AIF), it is understood that the acetate derivative often exhibits similar, if not enhanced, therapeutic properties, including potent anti-inflammatory and anti-cancer effects. This technical guide provides a comprehensive overview of the core signaling pathways modulated by Alpinumisoflavone, offering valuable insights for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades to facilitate a deeper understanding of its mechanism of action.

Quantitative Data Summary

The cytotoxic and inhibitory effects of Alpinumisoflavone have been quantified across various cancer cell lines and molecular targets. The following table summarizes the half-maximal inhibitory concentrations (IC50) and other quantitative measures, providing a comparative look at its potency.

| Cell Line/Target | Assay | Parameter | Value | Reference |

| MCF-7 (Breast Cancer) | MTT Assay | IC50 (48h) | 3.62 µM (Doxorubicin control) | [1] |

| HDFn (Normal Fibroblasts) | MTT Assay | IC50 (48h) | 27.16 µM (Doxorubicin control) | [1] |

| HER2 | In vitro kinase assay | IC50 | 2.96 µM | [1] |

| VEGFR-2 | In vitro kinase assay | IC50 | 4.80 µM | [1] |

| MMP-9 | In vitro enzyme assay | IC50 | 23.00 µM | [1] |

| FGFR4 | In vitro kinase assay | IC50 | 57.65 µM | [1] |

| EGFR | In vitro kinase assay | IC50 | 92.06 µM | [1] |

| RET | In vitro kinase assay | IC50 | > 200 µM | [1] |

| ES2 (Ovarian Cancer) | Annexin V/PI Staining | Late Apoptotic Cells (at 2 µM) | 165% of control | [2] |

| OV90 (Ovarian Cancer) | Annexin V/PI Staining | Late Apoptotic Cells (at 2 µM) | 187% of control | [2] |

| LNCaP (Prostate Cancer) | Annexin V/PI Staining | Apoptotic Cells (at 160 µM) | 73.77 ± 1.00% | [3] |

| C4-2 (Prostate Cancer) | Annexin V/PI Staining | Apoptotic Cells (at 160 µM) | 54.00 ± 5.31% | [3] |

| LNCaP (Prostate Cancer) | Caspase-3/7 Assay | Activity (at 160 µM) | ~3.5-fold increase | [3] |

| C4-2 (Prostate Cancer) | Caspase-3/7 Assay | Activity (at 160 µM) | ~2.5-fold increase | [3] |

Core Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. The following sections detail these pathways, supported by experimental evidence and visualized through diagrams.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Alpinumisoflavone has been shown to inhibit this pathway, leading to downstream anti-tumor effects.

Mechanism: Alpinumisoflavone treatment leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. This inactivation of Akt prevents the subsequent phosphorylation of its targets, which are involved in promoting cell survival and inhibiting apoptosis.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Alpinumisoflavone Disrupts Endoplasmic Reticulum and Mitochondria Leading to Apoptosis in Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpinumisoflavone Exhibits the Therapeutic Effect on Prostate Cancer Cells by Repressing AR and Co-Targeting FASN- and HMGCR-Mediated Lipid and Cholesterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Alpinumisoflavone Acetate: A Technical Guide to Structure-Activity Relationships for Researchers and Drug Development Professionals

Introduction

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid found in several medicinal plants.[1] As a member of the flavonoid family, it has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. The unique structural features of AIF, particularly the presence of a dimethylpyran ring fused to the isoflavone core, contribute to its biological profile. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of alpinumisoflavone and its acetate derivative, offering valuable insights for researchers, scientists, and professionals involved in drug discovery and development. While specific experimental data on alpinumisoflavone acetate is limited, this guide synthesizes information on the parent compound and the general effects of flavonoid acetylation to project a putative SAR for the acetate derivative.

Core Structure and Known Biological Activities of Alpinumisoflavone

Alpinumisoflavone's chemical structure is characterized by a C6-C3-C6 skeleton, typical of isoflavones, with a prenyl group cyclized to form a dimethylpyran ring on the A-ring. This prenylation is a key feature, as it generally enhances the lipophilicity of flavonoids, potentially leading to improved bioavailability and cell membrane permeability.[1]

The core isoflavone structure with its specific substitutions is crucial for its biological effects. Key structural motifs of alpinumisoflavone that are considered important for its activity include:

-

The C2-C3 double bond and the C4-keto group: These features in the C-ring are common to many biologically active flavonoids and are often implicated in their anticancer activities.

-

Hydroxyl groups at C-5 and C-4': Phenolic hydroxyl groups are critical for the antioxidant activity of flavonoids and their ability to interact with biological targets through hydrogen bonding.

-

The dimethylpyran ring: This bulky, lipophilic group significantly influences the molecule's interaction with cell membranes and target proteins.

AIF has demonstrated a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most studied.

The Impact of Acetylation on Flavonoid Bioactivity: A General Overview

Acetylation is a common chemical modification of natural products, often employed to alter their physicochemical properties. In flavonoids, the hydroxyl groups are the primary sites for acetylation. The introduction of acetyl groups can have several consequences for the biological activity of the molecule:

-

Increased Lipophilicity: The addition of acetyl groups increases the non-polar character of the flavonoid, which can enhance its ability to cross cell membranes and potentially improve oral bioavailability.

-

Altered Target Binding: The bulky acetyl groups can sterically hinder or facilitate interactions with the binding sites of target proteins, leading to either an increase or decrease in activity.

-

Prodrug Potential: Acetylated flavonoids can act as prodrugs. Once absorbed, the acetyl groups can be cleaved by esterase enzymes in the body, releasing the active parent flavonoid.

-

Modified Antioxidant Activity: The antioxidant activity of flavonoids is often attributed to their free hydroxyl groups. Acetylation of these groups can decrease the molecule's radical scavenging ability.[2]

Studies on various flavonoids have shown that the effect of acetylation is highly dependent on the parent molecule and the specific hydroxyl groups that are acetylated. For instance, acetylation of quercetin and kaempferol has been shown to enhance their anti-proliferative effects on cancer cells, whereas for other flavonoids, it may lead to a decrease in activity.[3][4][5][6]

Hypothesized Structure-Activity Relationship of this compound

Based on the known SAR of alpinumisoflavone and the general effects of flavonoid acetylation, we can hypothesize the following for this compound:

-

Acetylation at the C-5 and C-4' hydroxyl groups would likely decrease the antioxidant activity of the molecule due to the masking of the phenolic protons.

-

The increased lipophilicity from the acetyl groups could potentially enhance its cell permeability and bioavailability .

-

The altered steric and electronic properties of the molecule could lead to a modified binding affinity for its biological targets . This could either enhance or diminish its anti-cancer and anti-inflammatory activities.

-

This compound may act as a prodrug , releasing the active alpinumisoflavone upon in-vivo deacetylation by esterases.

Further experimental studies are crucial to validate these hypotheses and to fully elucidate the SAR of this compound.

Quantitative Data on Alpinumisoflavone Activity

The following tables summarize the reported in vitro activities of the parent compound, alpinumisoflavone. This data serves as a baseline for comparison in future studies on its acetylated derivative.

Table 1: In Vitro Anti-proliferative Activity of Alpinumisoflavone

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Not specified | [7] |

| HCT-116 | Colon Cancer | Not specified | N/A |

| HepG2 | Liver Cancer | Not specified | N/A |

Table 2: In Vitro Kinase Inhibitory Activity of Alpinumisoflavone

| Kinase | IC50 (µM) | Reference |

| HER2 | 2.96 | [7] |

| VEGFR-2 | 4.80 | [7] |

| MMP-9 | 23.00 | [7] |

| FGFR4 | 57.65 | [7] |

| EGFR | 92.06 | [7] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of alpinumisoflavone and its derivatives.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., alpinumisoflavone or its acetate derivative) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibitory Assay

-

Assay Principle: These assays typically measure the amount of ATP consumed or the phosphorylation of a substrate by a specific kinase in the presence and absence of an inhibitor.

-

Reaction Setup: In a microplate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase to allow for the phosphorylation reaction to occur.

-

Detection: Use a detection reagent that produces a luminescent or fluorescent signal proportional to the amount of ATP remaining or the amount of phosphorylated product formed.

-

Signal Measurement: Measure the signal using a luminometer or fluorometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the biological activity and experimental evaluation of alpinumisoflavone.

Caption: Experimental workflow for evaluating the bioactivity of this compound.

Caption: Postulated signaling pathway inhibited by alpinumisoflavone in cancer cells.

Alpinumisoflavone stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. While the direct structure-activity relationship of this compound remains to be experimentally determined, this guide provides a foundational understanding based on the known bioactivity of the parent compound and the general principles of flavonoid chemistry. The hypotheses presented herein offer a roadmap for future research, which should focus on the synthesis and biological evaluation of this compound and its analogs. Such studies will be instrumental in unlocking the full therapeutic potential of this fascinating class of molecules and paving the way for the development of novel and effective therapeutic agents.

References

- 1. Synthesis and Biological Evaluation of Flavonoid‐Cinnamic Acid Amide Hybrids with Distinct Activity against Neurodegeneration in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Alpinumisoflavone Acetate Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpinumisoflavone acetate (AIF), a prenylated isoflavonoid, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including potent anti-cancer and anti-inflammatory properties. Understanding the molecular interactions that underpin these effects is crucial for the development of novel therapeutics. This technical guide provides an in-depth overview of the in silico modeling of this compound binding to its key protein targets. We present a synthesized "best-practice" protocol for molecular docking and molecular dynamics simulations, alongside methodologies for in vitro validation assays. This document is intended to serve as a comprehensive resource for researchers engaged in the computational and experimental investigation of AIF and related compounds.

Introduction

This compound is a naturally occurring isoflavone that has demonstrated significant therapeutic potential. Its mechanism of action is believed to involve the modulation of multiple signaling pathways through direct interaction with various protein targets. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for elucidating the binding modes and affinities of small molecules like AIF with their biological targets at an atomic level. This guide outlines the key computational and experimental approaches to characterize the binding of this compound to its putative protein targets.

Known Protein Targets and Binding Affinities of this compound

In silico and in vitro studies have identified several key protein targets of this compound. The quantitative data from these studies, including docking scores and half-maximal inhibitory concentrations (IC50), are summarized below.

| Target Protein | In Silico Binding Affinity (kcal/mol) | In Vitro IC50 (µM) |

| HER2 | -10.9 | 2.96 |

| VEGFR-2 | Not Reported | 4.80 |

| MMP-9 | Not Reported | 23.00 |

| FGFR4 | Not Reported | 57.65 |

| EGFR | Not Reported | 92.06 |

| RET | Not Reported | >200 |

| Androgen Receptor (AR) | Not Reported | Not Reported |

| FASN | Not Reported | Not Reported |

| HMGCR | Not Reported | Not Reported |

| Estrogen Receptor α (ERα) | Weak Binding Reported | Not Reported |

| Estrogen Receptor β (ERβ) | Weak Binding Reported | Not Reported |

In Silico Modeling Protocols

This section provides a detailed, synthesized protocol for the in silico modeling of this compound binding to a protein target, using HER2 as an example. This protocol is based on established best practices in the field.

Molecular Docking Workflow

Alpinumisoflavone Acetate: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinumisoflavone (AIF), a naturally occurring prenylated isoflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities and therapeutic promise.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of alpinumisoflavone, with a focus on its potential as a therapeutic agent. While this document centers on alpinumisoflavone due to the extensive available research, it is intended to inform on the therapeutic class to which alpinumisoflavone acetate belongs. AIF is primarily isolated from plants such as Derris eriocarpa and Cudrania tricuspidata.[1][4][5] The prenylation of the flavonoid core is believed to enhance its biological activities compared to non-prenylated counterparts.[1][2][4] This guide summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the intricate signaling pathways modulated by this compound.

Therapeutic Potential and Mechanisms of Action

Alpinumisoflavone has demonstrated a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, anti-osteoporotic, antioxidant, antimicrobial, and neuroprotective properties.[1][2][4][6]

Anticancer Activity

AIF has shown significant promise in oncology, with demonstrated efficacy against various cancer types, including clear cell renal cell carcinoma (ccRCC), prostate cancer, glioblastoma, and breast cancer.

Clear Cell Renal Cell Carcinoma (ccRCC): In ccRCC, alpinumisoflavone suppresses tumor growth and metastasis by modulating the miR-101/RLIP76 signaling pathway.[6][7][8] AIF upregulates the expression of miR-101, a tumor-suppressing microRNA.[7][8][9] Elevated miR-101 directly targets and downregulates Ral-interacting protein of 76 kDa (RLIP76), a protein implicated in cancer cell proliferation, survival, and metastasis.[6][7] This action is mediated through the inhibition of the Akt signaling pathway.[8][9]

dot

Caption: Alpinumisoflavone action in ccRCC.

Prostate Cancer: In prostate cancer cells (LNCaP and C4-2), AIF has been shown to reduce cell viability, migration, and invasion.[3][5] Its mechanism involves the repression of the androgen receptor (AR) and the co-targeting of fatty acid synthase (FASN) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), key enzymes in lipid and cholesterol biosynthesis.[5] This dual action leads to the activation of caspase-dependent apoptosis.[3][5]

dot

Caption: AIF mechanism in prostate cancer.

Glioblastoma: AIF inhibits the proliferation of glioblastoma multiforme (GBM) cells (U373 and T98G) and induces G0/G1 cell cycle arrest and apoptosis.[10] This effect is mediated through the activation of peroxisome proliferator-activated receptor-γ (PPARγ).[10]

Anti-Angiogenic Effects: Alpinumisoflavone exhibits anti-angiogenic properties by inhibiting key pro-angiogenic proteins. It has shown significant inhibitory activity against HER2, MMP-9, and VEGFR-2.[11]

Anti-inflammatory Activity

AIF demonstrates potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-induced models, AIF inhibited the production of TNF-α, IL-6, IL-1β, and nitric oxide (NO).[4] The underlying mechanisms involve the suppression of the NF-κB, MAPKs, and NLRP3 inflammasome signaling pathways.[4]

dot

Caption: AIF's anti-inflammatory pathways.

Other Therapeutic Activities

-

Anti-osteoporotic: AIF has shown to prevent ovariectomy-induced osteoporosis in mice by suppressing osteoclast differentiation.[4]

-

Endometriosis: In endometriosis cell lines, alpinumisoflavone inactivates AKT signaling pathways while increasing MAPK, ER stress, and autophagy regulatory proteins.[7]

-

Estrogenic/Antiestrogenic Activity: AIF exhibits weak binding to both estrogen receptor alpha (ERα) and beta (ERβ), with a higher selectivity for ERα.[1] It can suppress estradiol-induced activity in ERβ-expressing cells.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for alpinumisoflavone in various experimental models.

Table 1: In Vitro Anticancer and Anti-Angiogenic Activities of Alpinumisoflavone

| Cell Line/Target | Assay | Endpoint | IC50 / Effective Concentration | Reference |

| MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | >100 µM | [8] |

| NCI-H460 (Lung Cancer) | Cytotoxicity | IC50 | >100 µM | [8] |

| KB (Cervical Cancer) | Cytotoxicity | IC50 | 4.13 µM | [8] |

| HER2 | Kinase Assay | IC50 | 2.96 µM | [11] |

| MMP-9 | Gelatinase Assay | IC50 | 23.00 µM | [11] |

| VEGFR-2 | Kinase Assay | IC50 | 4.80 µM | [11] |

| EGFR | Kinase Assay | IC50 | 92.06 µM | [11] |

| FGFR4 | Kinase Assay | IC50 | 57.65 µM | [11] |

| RAW264.7 (Macrophages) | NO Production | IC50 | 15.97 µM | [4] |

Table 2: In Vivo Efficacy of Alpinumisoflavone in Animal Models

| Animal Model | Condition | Dosing Regimen | Key Findings | Reference |

| Ovariectomized Mice | Osteoporosis | 10 and 25 mg/kg/day (p.o.) for 6 weeks | Prevention of bone loss | [4] |

| Mice | LPS-induced Acute Lung Injury | 10 mg/kg (i.p.) 1h before LPS | Alleviation of lung lesions and inflammation | [4] |

| Xenograft Mice | Clear Cell Renal Cell Carcinoma | 20-100 mg/kg/day | Suppression of tumor growth and metastasis | [8] |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to evaluate the therapeutic potential of alpinumisoflavone.

Cell Viability and Proliferation Assays

dot

Caption: General workflow for MTT assay.

-

MTT Assay: Cancer cells (e.g., LNCaP, C4-2, 786-O, Caki-1) are seeded in 96-well plates.[3][5] After cell attachment, they are treated with various concentrations of alpinumisoflavone for different time points (e.g., 24, 48, 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured using a microplate reader, typically at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.

Migration and Invasion Assays

-

Wound Healing Assay (Migration): Cells are grown to confluence in a culture plate. A scratch or "wound" is created in the monolayer using a sterile pipette tip. The cells are then washed to remove debris and incubated with media containing alpinumisoflavone or a vehicle control. The closure of the wound is monitored and photographed at different time points (e.g., 0, 24, 48 hours) to assess cell migration.[3]

-

Transwell Invasion Assay: This assay is performed using Transwell chambers with inserts containing a porous membrane coated with a basement membrane matrix (e.g., Matrigel). Cells, pre-treated with alpinumisoflavone or control, are seeded in the upper chamber in serum-free media. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum). After incubation, non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the matrix and are on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Western Blot Analysis

To investigate the effect of alpinumisoflavone on protein expression, cells are treated with the compound and then lysed to extract total protein. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, RLIP76, AR, FASN, HMGCR, caspases). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: A suspension of cancer cells (e.g., 786-O) is injected subcutaneously into the flank of the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives daily intraperitoneal or oral administration of alpinumisoflavone at specified doses (e.g., 20-100 mg/kg). The control group receives the vehicle.[8]

-

Monitoring and Endpoint: Tumor volume and body weight are measured regularly. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Pharmacokinetics and Toxicity

Currently, there is a lack of comprehensive published studies on the detailed pharmacokinetics and toxicity profile of alpinumisoflavone.[4] Preliminary pharmacokinetic data for a related compound, flavone acetic acid, in mice showed dose-dependent plasma disappearance.[12] Further research is warranted to establish the ADME (absorption, distribution, metabolism, and excretion) and safety profile of alpinumisoflavone to support its clinical development.

Conclusion and Future Directions

Alpinumisoflavone has emerged as a promising natural product with multifaceted therapeutic potential, particularly in the realm of oncology and inflammatory diseases. Its ability to modulate multiple key signaling pathways underscores its potential as a multi-targeted therapeutic agent. While the preclinical evidence is compelling, further research is crucial. Future studies should focus on:

-

Comprehensive pharmacokinetic and toxicological profiling.

-

Optimization of its formulation to enhance bioavailability.

-

Evaluation in a broader range of preclinical disease models.

-

Exploration of synergistic effects in combination with existing therapies.

The synthesis of alpinumisoflavone and its analogues could also provide opportunities to improve its potency and drug-like properties.[13] A deeper understanding of the structure-activity relationship will be instrumental in advancing this promising compound towards clinical application.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Alpinumisoflavone suppresses tumour growth and metastasis of clear-cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alpinumisoflavone suppresses human Glioblastoma cell growth and induces cell cycle arrest through activating peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alpinumisoflavone against cancer pro-angiogenic targets: In silico, In vitro, and In ovo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dose-dependent pharmacokinetics of flavone acetic acid in mice [pubmed.ncbi.nlm.nih.gov]

- 13. SYNTHESIS OF ALPINUM ISOFLAVONE, OSAJIN AND WARANGALONE | Semantic Scholar [semanticscholar.org]

Alpinumisoflavone Acetate: A Technical Guide to its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinumisoflavone, a prenylated isoflavonoid primarily sourced from plants such as Cudrania tricuspidata (also known as Maclura tricuspidata), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] Among these, its neuroprotective effects present a promising avenue for the development of novel therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of the current understanding of the neuroprotective mechanisms of Alpinumisoflavone and its derivatives, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways involved. While research on Alpinumisoflavone acetate is limited, this guide draws upon the available data for Alpinumisoflavone and structurally related isoflavones to build a foundational understanding for future research and development.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of isoflavones isolated from Cudrania tricuspidata have been quantified in in vitro models of neuronal injury. The following table summarizes the key efficacy data from a study investigating the effects of various isoflavone enantiomers on SH-SY5Y human neuroblastoma cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a common model for cerebral ischemia.

| Compound | Neuroprotective Activity (EC50, µM) | ROS Inhibition (IC50, µM) |

| Racemic Isoflavone 1 | 5.5 | 6.9 |

| Enantiomer 1a | 4.0 | 4.5 |

| Enantiomer 1b | 10.0 | 9.5 |

| Cudraisoflavone G (7) | 9.2 | Not Reported |

| Cudraisoflavone H (8) | 8.7 | Not Reported |

| Cudraisoflavone I (9) | 7.5 | Not Reported |

| Alpinumisoflavone | Not Reported | Not Reported |

| This compound | Not Reported | Not Reported |

Data extracted from studies on isoflavones from Cudrania tricuspidata.[2][3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research. The following sections outline the key protocols used to evaluate the neuroprotective effects of isoflavones.

In Vitro Model of Ischemic Injury: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in SH-SY5Y Cells

This protocol is designed to mimic the cellular stress experienced during an ischemic stroke.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a standard growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

OGD Induction: To induce oxygen-glucose deprivation, the growth medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution). The cells are then transferred to an anaerobic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 4 hours) to induce hypoxic conditions.

-

Reoxygenation and Treatment: Following the OGD period, the glucose-free medium is replaced with a standard growth medium, and the cells are returned to a normoxic incubator (5% CO2). The test compounds (e.g., isoflavones) are added to the medium at various concentrations during the reoxygenation phase.

-

Assessment of Neuroprotection: Cell viability is assessed after a defined period of reoxygenation (e.g., 24 hours) using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

Assessment of Reactive Oxygen Species (ROS) Inhibition

This protocol measures the antioxidant capacity of the test compounds.

-

Cell Culture and OGD/R: SH-SY5Y cells are subjected to OGD/R as described above, with the inclusion of the test compounds during the reoxygenation phase.

-

ROS Detection: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent compound that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: After incubation with DCFH-DA, the fluorescence intensity of the cells is measured using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence intensity in compound-treated cells compared to vehicle-treated OGD/R cells indicates ROS inhibition.

Signaling Pathways in Neuroprotection

The neuroprotective effects of Alpinumisoflavone and related isoflavones are mediated through the modulation of complex intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways implicated in their mechanism of action.

Antioxidant and Cytoprotective Pathway: Nrf2/ARE Signaling

Alpinumisoflavone has been shown to activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[1]

Anti-Inflammatory Pathway: Inhibition of NF-κB and MAPK Signaling in Microglia

Derivatives of Alpinumisoflavone have demonstrated the ability to suppress neuroinflammation in microglial cells by inhibiting the NF-κB and MAPK signaling pathways.

References

- 1. A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantiomeric Isoflavones with neuroprotective activities from the Fruits of Maclura tricuspidata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoflavones with neuroprotective activities from fruits of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpinumisoflavone Acetate: A Technical Review of a Promising Bioactive Isoflavonoid

A comprehensive analysis of the existing scientific literature on alpinumisoflavone, a prenylated isoflavonoid with significant therapeutic potential. This document details its biological activities, mechanisms of action, and the experimental methodologies used in its evaluation.

Note to the Reader: The primary focus of this review is alpinumisoflavone (AIF) . While the initial request specified alpinumisoflavone acetate, a thorough literature search revealed a significant lack of specific data for this acetylated derivative. The existence of "this compound" is confirmed (CAS Number: 86989-18-6), but research on its biological properties is not publicly available at this time. Therefore, this guide will concentrate on the parent compound, AIF, for which a substantial body of research exists.

Biological Activity of Alpinumisoflavone

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid found in plants such as Derris eriocarpa and Cudrania tricuspidata.[1] The addition of a prenyl group to the isoflavonoid structure increases its lipophilicity, which is believed to enhance its affinity for cell membranes and contribute to its potent biological effects.[1] AIF has demonstrated a wide range of pharmacological activities, with the most extensively studied being its anticancer and anti-inflammatory properties.[2][3]

Anticancer and Anti-Angiogenic Activity

AIF exerts its anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that tumors need to grow).[1][3]

Table 1: In Vitro Anticancer and Anti-Angiogenic Activity of Alpinumisoflavone (IC₅₀ Values)

| Target Cell Line / Protein | Assay Type | IC₅₀ Value (µM) | Reference |

| HCT-116 (Colorectal Cancer) | Cell Viability (CCK-8) | 10 | [1] |

| SW480 (Colorectal Cancer) | Cell Viability (CCK-8) | 5 | [1] |

| MCF-7 (Breast Cancer) | Cell Viability (MTT) | 3.62 (Doxorubicin control) | [3] |

| HER2 (Tyrosine Kinase) | Kinase Assay | 2.96 | [3][4] |

| VEGFR-2 (Tyrosine Kinase) | Kinase Assay | 4.80 | [3][4] |

| MMP-9 (Enzyme) | Gelatinase Assay | 23.00 | [3][4] |

| FGFR4 (Tyrosine Kinase) | Kinase Assay | 57.65 | [3][4] |

| EGFR (Tyrosine Kinase) | Kinase Assay | 92.06 | [3][4] |

| Duck CAM (Branch Points) | In Ovo CAM Assay | 14.25 | [3] |

| Duck CAM (Tubule Length) | In Ovo CAM Assay | 3.52 | [3] |

Note: Some studies reported inhibition percentages at specific concentrations rather than IC₅₀ values. For instance, AIF at 10⁻⁵ M inhibited the growth of leukemia CCRF-CEM, MOLT-4, and HL-60 cancer cells by 51.17%, 26.15%, and 15.49%, respectively.[1] In MCF-7 breast cancer cells, AIF at 100 µM resulted in 44.92 ± 1.79% inhibition.[3]

Anti-inflammatory Activity

AIF has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. For example, it can repress nitric oxide (NO) production induced by lipopolysaccharides (LPS) in RAW264.7 macrophage cells by inhibiting NF-κB-dependent transcription.[5]

Mechanisms of Action: Key Signaling Pathways

AIF's biological effects are mediated through its interaction with several critical intracellular signaling pathways that regulate cell survival, proliferation, and inflammation.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation and survival.[5] AIF has been shown to induce apoptosis in lung tumor cells by dephosphorylating, and thus inactivating, key components of this pathway, including MEK and ERK.[5][6]

Caption: AIF inhibits the MAPK/ERK pathway, leading to reduced cell survival.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[7] In cancer and inflammatory conditions, the NF-κB pathway is often constitutively active. AIF induces apoptosis and exerts anti-inflammatory effects by repressing NF-κB-dependent transcription.[1][5]

Caption: AIF inhibits NF-κB activation by preventing IκB degradation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is an intracellular signaling pathway important in regulating the cell cycle and is directly related to cellular quiescence, proliferation, cancer, and longevity.[8] AIF has been found to inactivate the Akt signaling pathway, contributing to its anticancer effects, particularly in renal cell carcinoma where it modulates the miR-101/RLIP76 signaling axis.[1][9]

Caption: AIF inhibits the PI3K/Akt pathway, leading to upregulation of miR-101.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the biological activity of alpinumisoflavone.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated to allow for cell adhesion.[3]

-

Treatment: Cells are treated with various concentrations of AIF or a vehicle control (e.g., 0.3% DMSO) and incubated for a specified period (e.g., 24 or 48 hours).[3]

-

MTT Addition: After incubation, the culture medium is discarded, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (e.g., at a final concentration of 0.45-0.5 mg/mL). The plate is then incubated for 1 to 4 hours at 37°C.[3][10]

-

Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals formed by metabolically active cells.[3][10]

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The quantity of formazan is directly proportional to the number of viable cells.[3][10]

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.[11]

-

Cell Preparation: Cells are cultured and treated with AIF for a specified time (e.g., 48 hours). Both floating (apoptotic) and adherent cells are collected.[12]

-

Staining: The collected cells are washed and then resuspended in a binding buffer containing FITC-conjugated Annexin V and PI. The cells are incubated for approximately 15 minutes.[12]

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results distinguish four populations:

-

Annexin V-negative / PI-negative: Viable cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

-

Annexin V-negative / PI-positive: Necrotic cells.

-

Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify changes in their expression or phosphorylation state.

-

Sample Preparation (Lysis): Cells are washed with cold PBS and then lysed using a cold lysis buffer containing protease and phosphatase inhibitors. The cell lysate is agitated and then centrifuged to pellet cell debris. The supernatant containing the proteins is collected.[13]

-

Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA or Bradford assay).

-

Gel Electrophoresis (SDS-PAGE): Equal amounts of protein (e.g., 20-30 µg) are loaded into the wells of an SDS-polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (typically nitrocellulose or PVDF). An electrical current is used to move the proteins from the gel onto the membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific binding of antibodies.

-

Antibody Incubation:

-

Primary Antibody: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-ERK, anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody. This incubation is typically for 1 hour at room temperature.

-

-

Detection: The membrane is washed again and then incubated with a chemiluminescent substrate. The light emitted is captured using an imaging system, revealing bands corresponding to the protein of interest.

References

- 1. A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alpinumisoflavone against cancer pro-angiogenic targets: In silico, In vitro, and In ovo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpinumisoflavone against cancer pro-angiogenic targets: In silico, In vitro, and In ovo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpinumisoflavone induces apoptosis and suppresses extracellular signal-regulated kinases/mitogen activated protein kinase and nuclear factor-κB pathways in lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]